5-(2-Fluoro-4-methoxyphenyl)-2-hydroxynicotinic acid is an organic compound classified under the category of nicotinic acids. This compound is notable for its unique structural features, including a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a hydroxynicotinic acid moiety. Its molecular formula is CHFNO and it has been identified with the CAS number 1261989-12-1. The compound has garnered attention for its potential applications in medicinal chemistry and organic synthesis due to its biological activity and structural uniqueness .
The synthesis of 5-(2-fluoro-4-methoxyphenyl)-2-hydroxynicotinic acid typically involves multi-step organic reactions. A common synthetic route begins with the formation of the 2-fluoro-4-methoxyphenyl intermediate, which is subsequently reacted to introduce the hydroxynicotinic acid moiety. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the transformations necessary for synthesis .
Key steps in the synthesis may include:
Industrial production methods may involve large-scale synthesis, optimizing reaction conditions to maximize yield while maintaining product integrity.
5-(2-fluoro-4-methoxyphenyl)-2-hydroxynicotinic acid can undergo various chemical reactions, including:
Reagents commonly used in these reactions include:
The mechanism of action for 5-(2-fluoro-4-methoxyphenyl)-2-hydroxynicotinic acid involves interactions with specific molecular targets within biological systems. The unique combination of a fluorine atom and a hydroxyl group enhances its binding affinity to various enzymes and receptors. These interactions can modulate biological processes such as inflammation and cell proliferation, suggesting potential therapeutic applications in treating diseases like cancer and inflammatory disorders .
Relevant analyses may include spectroscopic techniques (NMR, IR) for structural confirmation and purity assessment .
5-(2-fluoro-4-methoxyphenyl)-2-hydroxynicotinic acid has several notable scientific applications:
This compound's unique structure and properties make it a valuable candidate for further research across various scientific fields.
The molecular architecture of 5-(2-fluoro-4-methoxyphenyl)-2-hydroxynicotinic acid (Chemical Formula: C₁₃H₁₀FNO₄) integrates a multifunctional scaffold critical for modern drug discovery. The core consists of a nicotinic acid moiety substituted at the 5-position with a 2-fluoro-4-methoxyphenyl ring and at the 2-position with a hydroxyl group. This configuration enables dual functionality: the carboxylic acid group acts as a hydrogen-bond donor/acceptor for target engagement, while the fluorine atom serves as a bioisostere that enhances membrane permeability and metabolic stability [1] . The ortho-fluoro and para-methoxy substitutions on the phenyl ring induce steric and electronic effects that optimize binding to hydrophobic enzyme pockets, as observed in kinase inhibitors and dihydroorotate dehydrogenase (DHODH) targets [4].
Table 1: Structural Components and Their Roles in Target Interaction
Molecular Fragment | Function in Bioactivity | Target Implications |
---|---|---|
2-Hydroxynicotinic acid core | Chelates metal ions; forms salt bridges | Kinase ATP sites, DHODH catalytic domains |
Ortho-fluorine substituent | Electron withdrawal; conformational restriction | Enhanced binding affinity (ΔG = -2.3 kcal/mol) |
Para-methoxy group | Modulates electron density; participates in van der Waals interactions | Hydrophobic pocket occupancy |
Carboxylic acid | Ionization at physiological pH; hydrogen-bond network formation | Allosteric site recognition |
Patent literature demonstrates this compound’s utility as a precursor for anticancer agents, where its scaffold is integrated into macrocyclic inhibitors targeting ENT1 transporters [8]. The molecule’s planar conformation facilitates π-stacking interactions with tyrosine residues in active sites, a feature exploited in cyclin-dependent kinase inhibitors described in AU2006207325B2 .
Fluorination at the ortho-position of the phenyl ring confers distinct advantages in pharmacokinetics and target specificity. The fluorine atom’s high electronegativity (3.98 Pauling scale) reduces the pKₐ of adjacent functional groups, enhancing membrane crossing via passive diffusion. This effect is critical for central nervous system (CNS)-targeted agents, as demonstrated in fluorinated pyridine derivatives like 5-fluoro-4-hydroxy-2-methoxypyridine (CAS 51173-14-9), which show improved blood-brain barrier penetration [2]. Additionally, fluorine’s role in mitigating oxidative metabolism extends plasma half-life – a principle leveraged in DHODH inhibitors such as 2-[4-(2-chlorophenyl)-2,6-difluoroanilino]pyridine-3-carboxylic acid derivatives [4].
The para-methoxy group contributes to bioactivity through:
These motifs are exemplified in 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoic acid (CAS 49800-56-8), where fluorination and methoxylation synergize to boost anti-inflammatory potency [5]. Similarly, 5-(2-fluoro-4-methoxyphenyl)-2-hydroxynicotinic acid’s structural analogs show 5-fold greater DHODH inhibition (IC₅₀ = 28 nM) compared to non-fluorinated counterparts [4].
Nicotinic acid derivatives have evolved from simple vitamins to sophisticated therapeutic scaffolds, driven by advances in heterocyclic chemistry and biocatalysis. Early applications focused on NAD⁺ biosynthesis, with nicotinic acid itself treating pellagra. The 1959 discovery of Pseudomonas fluorescens KB1’s nicotinic acid dehydrogenase (EC 1.17.1.5) enabled enzymatic production of 6-hydroxynicotinic acid – a pivotal intermediate for insecticides like imidacloprid and pharmaceutical building blocks [6]. This biocatalytic process achieved industrial viability with Pseudomonas putida S14 (enzyme activity: 1.11 U/mL), though yields remained suboptimal [6].
Table 2: Milestones in Nicotinic Acid Derivative Development
Time Period | Key Advancement | Therapeutic Application |
---|---|---|
1959–1994 | Bacterial NADH discovery in Pseudomonas fluorescens | Vitamin cofactor synthesis |
2005–2009 | Biocatalytic optimization (0.42–0.58 U/mL enzyme activity) | 6-Hydroxynicotinic acid production |
2017–2021 | High-yield strains (Pseudomonas poae HD530; 155.45 g/L) | Antidiabetic/lipid-lowering agents |
2021–present | Fluorinated derivatives in patents (AU2006207325B2) | Kinase inhibitors for oncology |
Modern innovations exploit fluorinated nicotinic acid cores for targeted oncology, exemplified by patent AU2006207325B2 covering cyclin-dependent kinase inhibitors incorporating 5-aryl-2-hydroxynicotinic acid scaffolds . The compound 5-(2-fluoro-4-methoxyphenyl)-2-hydroxynicotinic acid represents a convergence of this historical trajectory – integrating enzymatic synthesis principles with rational fluorination strategies to achieve precise bioactivity. Its structural relatives are now in clinical development for autoimmune disorders, leveraging DHODH inhibition mechanisms first characterized in US8691852B2 [4] [8].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9